molecular formula C6H5BrN2S B8794602 6-Bromo-5-methyl-4H-pyrrolo[2,3-d]thiazole

6-Bromo-5-methyl-4H-pyrrolo[2,3-d]thiazole

Cat. No. B8794602
M. Wt: 217.09 g/mol
InChI Key: FMGITOMDZKOQRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-5-methyl-4H-pyrrolo[2,3-d]thiazole is a useful research compound. Its molecular formula is C6H5BrN2S and its molecular weight is 217.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-5-methyl-4H-pyrrolo[2,3-d]thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-5-methyl-4H-pyrrolo[2,3-d]thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C6H5BrN2S

Molecular Weight

217.09 g/mol

IUPAC Name

6-bromo-5-methyl-4H-pyrrolo[2,3-d][1,3]thiazole

InChI

InChI=1S/C6H5BrN2S/c1-3-4(7)5-6(9-3)8-2-10-5/h2,9H,1H3

InChI Key

FMGITOMDZKOQRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)N=CS2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-methyl-4H-pyrrolo[2,3-d]thiazole (2.5 g, 18.09 mmol) in acetic acid (50 mL) was added 1-bromopyrrolidine-2,5-dione (3 g, 18.10 mmol) slowly below 0° C., and then warm to the ambient temperature and allowed to stir for 2 hours at room temperature. The reaction mixture was concentrated, and acetic acid was removed under reduced pressure. The pH was adjusted to around 7 by progressively adding saturated sodium bicarbonate below 0° C., extracted with acetic ester (50 mL×3). The combined organic phase was dried by anhydrous sodium sulphate, and then filtered. The filtrate was concentrated and purified by column chromatograph on silica gel eluted with (petrol ether/acetic ester 25:1→15:1→10:1) to give the title compound (2.5 g, 64%) as an yellow solid. LCMS (M+H+) m/z: calc'd. 215.94. found 219.2.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
64%

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